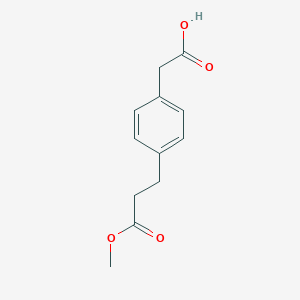
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI)
Descripción
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) is an organic compound with a complex structure that includes a methoxy group and a phenylacetic acid moiety
Propiedades
Número CAS |
153464-16-5 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Clave InChI |
NUBCNNCNUNKKRY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
Sinónimos |
Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI) |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a phenylacetic acid derivative with a methoxy-substituted propyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: A structurally related compound with similar applications in organic synthesis and pharmaceuticals.
2-Methoxyphenylacetic acid: Another related compound with potential biological activities.
3-Methoxyphenylacetic acid: Known for its use in the synthesis of various organic compounds.
Uniqueness
Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) is unique due to the presence of both a methoxy group and a ketone group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


